molecular formula C10H8ClN5O B1661482 5-chloro-4-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]-1H-pyridazin-6-one CAS No. 91587-78-9

5-chloro-4-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]-1H-pyridazin-6-one

Cat. No.: B1661482
CAS No.: 91587-78-9
M. Wt: 249.65 g/mol
InChI Key: REYZJTITUWISAV-ACAGNQJTSA-N
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Description

5-chloro-4-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]-1H-pyridazin-6-one is a heterocyclic compound that contains both pyridine and pyridazinone moieties. This compound is of interest due to its potential biological activities, including antimicrobial and antiviral properties . The presence of the pyridine ring enhances its solubility and interaction with biological targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-4-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]-1H-pyridazin-6-one typically involves the condensation of 5-chloro-4-hydrazinyl-1H-pyridazin-6-one with pyridine-3-carbaldehyde under reflux conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of an acid catalyst like hydrochloric acid to facilitate the condensation reaction .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

5-chloro-4-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]-1H-pyridazin-6-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-chloro-4-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]-1H-pyridazin-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-chloro-4-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]-1H-pyridazin-6-one involves its interaction with specific proteins and enzymes in biological systems. The pyridine and pyridazinone moieties allow the compound to bind to active sites of enzymes, inhibiting their activity. This interaction can disrupt essential biological processes in microorganisms, leading to their death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-4-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]-1H-pyridazin-6-one is unique due to its combination of pyridine and pyridazinone rings, which enhances its solubility and biological activity. The presence of the hydrazinyl group also contributes to its reactivity and potential as a versatile intermediate in organic synthesis .

Properties

CAS No.

91587-78-9

Molecular Formula

C10H8ClN5O

Molecular Weight

249.65 g/mol

IUPAC Name

5-chloro-4-[(2Z)-2-(pyridin-3-ylmethylidene)hydrazinyl]-1H-pyridazin-6-one

InChI

InChI=1S/C10H8ClN5O/c11-9-8(6-14-16-10(9)17)15-13-5-7-2-1-3-12-4-7/h1-6H,(H2,15,16,17)/b13-5-

InChI Key

REYZJTITUWISAV-ACAGNQJTSA-N

SMILES

C1=CC(=CN=C1)C=NNC2=C(C(=O)NN=C2)Cl

Isomeric SMILES

C1=CC(=CN=C1)/C=N\NC2=C(C(=O)NN=C2)Cl

Canonical SMILES

C1=CC(=CN=C1)C=NNC2=C(C(=O)NN=C2)Cl

Key on ui other cas no.

91587-78-9

solubility

1.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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